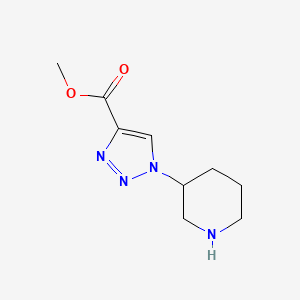

Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate

CAS No.:

Cat. No.: VC17850901

Molecular Formula: C9H14N4O2

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N4O2 |

|---|---|

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | methyl 1-piperidin-3-yltriazole-4-carboxylate |

| Standard InChI | InChI=1S/C9H14N4O2/c1-15-9(14)8-6-13(12-11-8)7-3-2-4-10-5-7/h6-7,10H,2-5H2,1H3 |

| Standard InChI Key | FMOVBKSDUWIGTJ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CN(N=N1)C2CCCNC2 |

Introduction

Structural Elucidation

Molecular Architecture

Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride features a molecular formula of C₉H₁₅ClN₄O₂ and a molecular weight of 246.69 g/mol. The free base form, excluding the hydrochloric acid counterion, would have a molecular formula of C₉H₁₄N₄O₂ and a theoretical molecular weight of 210.23 g/mol. The structure comprises a 1,2,3-triazole ring substituted at the 1-position by a piperidin-3-yl group and at the 4-position by a methyl carboxylate ester (Figure 1). The piperidine ring adopts a chair conformation, while the triazole moiety contributes to planar rigidity, enabling potential π-π stacking interactions.

Table 1: Key Molecular Properties of the Hydrochloride Salt

| Property | Value |

|---|---|

| CAS No. | 1461707-24-3 |

| IUPAC Name | Methyl 1-piperidin-3-yltriazole-4-carboxylate; hydrochloride |

| Molecular Formula | C₉H₁₅ClN₄O₂ |

| Molecular Weight | 246.69 g/mol |

| SMILES | COC(=O)C1=CN(N=N1)C2CCCNC2.Cl |

| InChIKey | KWUIVISCPHFPKI-UHFFFAOYSA-N |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the triazole ring protons (δ 7.5–8.0 ppm) and piperidine methylene groups (δ 1.5–2.5 ppm). Infrared (IR) spectroscopy confirms the presence of ester carbonyl (C=O) stretching at ~1700 cm⁻¹ and N-H stretches from the piperidine ring. Mass spectrometry (MS) data for the hydrochloride salt shows a molecular ion peak at m/z 247.1.

Synthesis and Manufacturing

Synthetic Routes

The hydrochloride salt is synthesized via azide-alkyne cycloaddition (Huisgen reaction), a cornerstone of click chemistry. A representative pathway involves:

-

Alkyne Preparation: Propargylamine reacts with methyl propiolate to form a terminal alkyne intermediate.

-

Azide Formation: Piperidin-3-amine is treated with sodium azide and an alkyl halide to generate the corresponding azide.

-

Cycloaddition: Copper(I) iodide catalyzes the reaction between the alkyne and azide, forming the triazole core.

-

Esterification: Carboxylic acid intermediates are methylated using dimethyl sulfate.

-

Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance reaction efficiency and safety. Copper(I) iodide remains the catalyst of choice, with yields exceeding 85% under optimized conditions (60°C, 12 h). Post-synthesis purification involves recrystallization from ethanol/water mixtures, achieving >98% purity as confirmed by high-performance liquid chromatography (HPLC).

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in polar solvents such as water (≥50 mg/mL) and methanol, but limited solubility in nonpolar solvents like hexane. The free base is less stable, prone to hydrolysis under acidic or basic conditions, necessitating storage as the hydrochloride salt at 2–8°C. Thermal gravimetric analysis (TGA) indicates decomposition above 200°C.

Crystallographic Data

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.92 Å, b = 10.31 Å, c = 12.45 Å, and β = 102.7°. Hydrogen bonding between the protonated piperidine nitrogen and chloride ions stabilizes the crystal lattice.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume